molecular formula C21H26N4O2S B6562664 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1091063-66-9

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6562664
CAS No.: 1091063-66-9
M. Wt: 398.5 g/mol
InChI Key: ZIULUNCORFTMKN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide (HE46) is a bioactive propanamide derivative identified in Streptomyces isolates from ant-associated symbionts. It features a cyclohexenylethyl chain linked to a propanamide backbone and a 1,3-thiazol-4-yl moiety substituted with a phenylcarbamoyl group (Figure 1). Its structural complexity, particularly the presence of the thiazole ring and carbamoyl substituents, aligns with known pharmacophores for enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-28-21(24-18)25-20(27)23-17-9-5-2-6-10-17/h2,5-7,9-10,15H,1,3-4,8,11-14H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIULUNCORFTMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound based on diverse scientific literature.

The synthesis of this compound typically involves several steps, including the reaction of cyclohexene derivatives with thiazole-based compounds. The chemical structure can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This compound features a cyclohexene moiety and a thiazole derivative, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, compounds showed IC50 values ranging from 5 to 20 µM, indicating potent activity against breast and colon cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their activity against various bacterial strains and fungi.

Research Findings:
A recent investigation into the antimicrobial efficacy of thiazole-containing compounds revealed that they exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 16 µg/mL .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Binding: It may interact with cellular receptors that mediate apoptosis or cell proliferation signals.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound could induce oxidative stress in target cells, leading to cell death.

Data Summary

Activity Type IC50/MIC Values Reference
Anticancer5 - 20 µM
Antimicrobial0.5 - 16 µg/mL

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

HE46 belongs to a broader class of propanamide derivatives with 1,3-thiazole or related heterocyclic substituents. Below is a comparative analysis of its structural analogs, synthesis pathways, and biological activities based on available evidence.

Structural Analogs with Thiazole Moieties

Compound Name Substituents Key Features Biological Activity Reference
HE46 Cyclohexenylethyl, phenylcarbamoyl-thiazole Hydrophobic cyclohexene group; carbamoyl-urea linkage Abundant in Streptomyces isolates; potential bioactivity uncharacterized
Buddlenoid A (HE81) Cyclohexylcarbamoylamino-thiazole Cyclohexylcarbamoyl instead of phenylcarbamoyl Co-occurring with HE46; abundance linked to symbiont activity
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamide Pyrazole-thiazole hybrid Methyl-pyrazole and alkylamide groups Synthesized via hydrazone intermediates; antibacterial activity tested
3-(1-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)formamido)-N-(2-methoxyethyl)propanamide Fluorophenyl, methoxyethyl Fluorine substituent; enhanced solubility Screening compound for drug discovery (ChemDiv)
N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide Trichloroethyl, thiazol-sulfamoyl Sulfonamide linkage; halogenated ethyl group Structural analog with potential enzyme inhibition

Discussion of Key Structural Variations and Implications

  • Cyclohexenylethyl vs.
  • Carbamoyl vs. Sulfonamide Linkages : Carbamoyl groups (HE46) favor hydrogen bonding, while sulfonamides () offer stronger acidity for enzyme active-site interactions .
  • Thiazole Substitutions : Fluorophenyl () or pyrazole-thiazole hybrids () introduce steric and electronic effects critical for target selectivity .

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